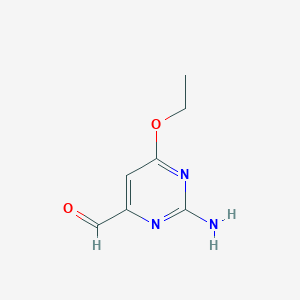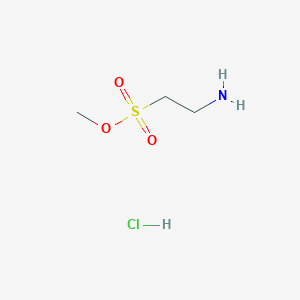
Methyl2-aminoethane-1-sulfonatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-aminoethane-1-sulfonatehydrochloride is an organic compound with the molecular formula C3H9NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a buffer, chelating agent, and detergent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl2-aminoethane-1-sulfonatehydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethylene oxide, followed by sulfonation with sulfur trioxide. The reaction conditions typically include controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler amine compounds.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffer in chemical reactions to maintain pH stability.
Biology: Acts as a chelating agent to stabilize enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Industry: Employed in the production of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Methyl2-aminoethane-1-sulfonatehydrochloride involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, thereby acting as a chelating agent. Additionally, its buffering capacity helps maintain the pH of solutions, which is crucial in many biochemical and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Known for its buffering capacity in biochemical applications.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent used in biological research.
Uniqueness
Methyl2-aminoethane-1-sulfonatehydrochloride stands out due to its unique combination of buffering, chelating, and surfactant properties. This makes it a versatile compound suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C3H10ClNO3S |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
methyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C3H9NO3S.ClH/c1-7-8(5,6)3-2-4;/h2-4H2,1H3;1H |
InChI-Schlüssel |
IJLHLBRAGOVDBR-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
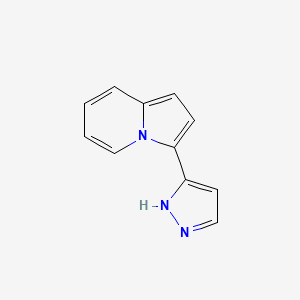
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)





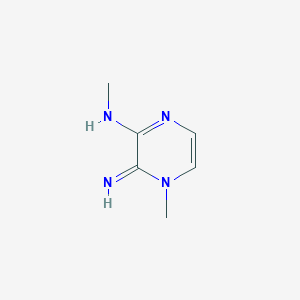
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
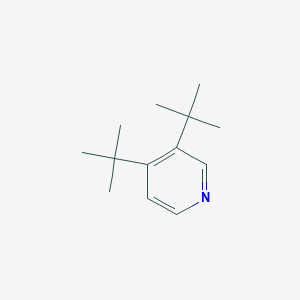
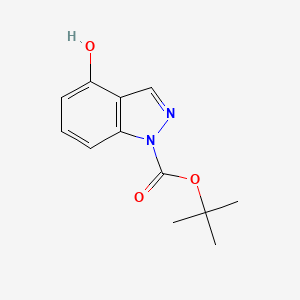
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
